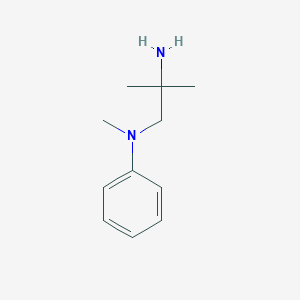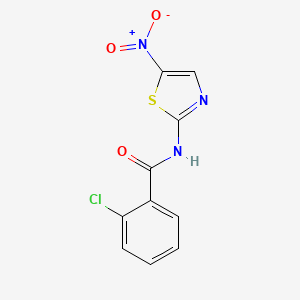
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is an organic compound with a unique structure that includes both amine and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- typically involves the reaction of 1,2-diaminopropane with dimethylamine and phenyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often using a fixed-bed reactor. The reaction temperature ranges from 10°C to 120°C, and the molar ratio of reactants is carefully controlled to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of catalysts such as Raney-Nickel and the addition of base in alcohol solutions are common practices to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and acids are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
科学的研究の応用
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, resins, and as a curing agent for epoxy resins.
作用機序
The mechanism of action of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and cellular responses .
類似化合物との比較
Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- 1,3-Bis(methylamino)propane
- N,N-Dimethyltrimethylenediamine
Uniqueness
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is unique due to the presence of both dimethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required .
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
1-N,2-dimethyl-1-N-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,12)9-13(3)10-7-5-4-6-8-10/h4-8H,9,12H2,1-3H3 |
InChIキー |
SLNMXDGLEJKHEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN(C)C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13931176.png)

![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)


